
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Overview
Description
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a cyanomethyl group, which can participate in various chemical reactions.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these factors affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of 6-(trifluoromethyl)nicotinic acid with cyanomethylating agents under specific conditions. One common method involves the use of cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
For industrial production, the process is scaled up with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and reduce the risk of human error. The purification process often involves recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinamides.
Scientific Research Applications
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of nicotinamide N-methyltransferase (NNMT).
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide
- Trifluoromethyl ketones
- Trifluoromethylated aromatic compounds
Uniqueness
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted chemical synthesis and biological studies .
Biological Activity
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article explores the compound's biological activities, including its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The empirical formula for this compound is CHFNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. The unique structural features include:
- Cyanomethyl group : Enhances reactivity and potential biological interactions.
- Trifluoromethyl group : Imparts lipophilicity, affecting the compound's pharmacokinetics.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities:
- Inhibition of FGFR Signaling : The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in various cancers. In vitro studies have demonstrated significant antitumor activity against breast cancer cell lines (4T1), with IC values reported as low as 7 nM for FGFR1 .
- Antibacterial and Antitubercular Properties : Derivatives of this compound have been screened for their antibacterial and antitubercular activities, showing potential effectiveness against various pathogens .
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic processes related to cancer .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Oxidation : Converts the cyanomethyl group to carboxylic acids or ketones.
- Reduction : Can yield amines or alcohols as products.
- Substitution Reactions : Facilitate the formation of various substituted derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cancer Research : A study highlighted that compounds derived from this structure showed significant inhibition of FGFR signaling pathways, crucial for tumor growth. For example, one derivative exhibited an IC value against FGFR1–4 of 7 nM, 9 nM, 25 nM, and 712 nM respectively .
- Antimicrobial Activity : In vitro assays demonstrated that derivatives could inhibit bacterial growth effectively, suggesting their potential use in treating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | Different position of trifluoromethyl group | Potentially different biological activity profile |
6-(trifluoromethyl)nicotinamide | Lacks cyanomethyl substitution | Primarily studied for effects on nicotinic receptors |
Flonicamid | Similar trifluoromethyl and cyanomethyl groups | Known for selective action on insect nAChRs |
This table illustrates how the specific substitution pattern in this compound may confer unique biological activities compared to its analogs.
Properties
IUPAC Name |
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-2-1-6(5-15-7)8(16)14-4-3-13/h1-2,5H,4H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRXDWJOQHGEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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